REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[CH:5]=[CH:4]1.Br[CH2:13][C:14]([O:16][CH3:17])=[O:15]>CN(C)C=O>[N:3]1([CH2:13][C:14]([O:16][CH3:17])=[O:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[CH:5]=[CH:4]1 |f:0.1|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A procedure similar to that described in Preparation 12
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC2=CC=CN=C12)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |